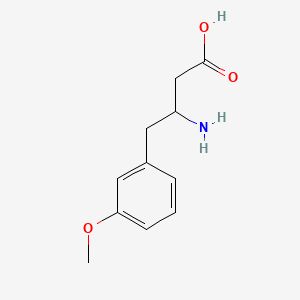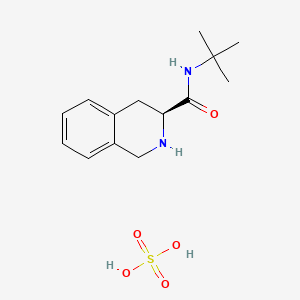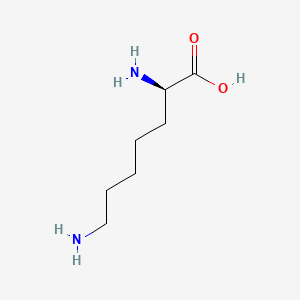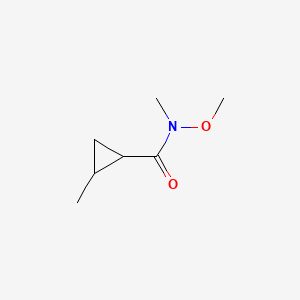
THIOPHOSPHORYL-PMMH-6 DENDRIMER, GENERATION 1.5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is a specialized dendrimer with a thiophosphoryl chloride core and six surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with applications in various fields due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves the reaction of thiophosphoryl chloride with phenoxymethyl (methylhydrazono) groups. The process typically includes multiple steps of protection, deprotection, and functionalization to achieve the desired dendrimer structure .
Industrial Production Methods
Industrial production of this compound, is not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, can undergo various chemical reactions, including:
Oxidation: The aldehyde groups on the surface can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The thiophosphoryl chloride core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiophosphoryl chloride core.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophosphoryl derivatives.
Applications De Recherche Scientifique
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex dendrimers and polymers.
Medicine: Investigated for use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves its ability to interact with various molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the thiophosphoryl core can participate in coordination chemistry. These interactions enable the dendrimer to encapsulate and deliver molecules to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophosphoryl-PMMH-6 dendrimer, generation 2.0: Similar structure but with a higher generation, leading to more surface functional groups and larger size.
Phosphorus dendrimers with different core structures: Variations in the core structure can lead to different chemical properties and applications.
Uniqueness
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is unique due to its specific combination of a thiophosphoryl chloride core and six surface aldehyde groups. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
169132-80-3 |
|---|---|
Formule moléculaire |
C66H54N6O15P4S4 |
Poids moléculaire |
1423.32 |
InChI |
InChI=1S/C66H54N6O15P4S4/c1-70(88(92,79-58-28-10-52(43-73)11-29-58)80-59-30-12-53(44-74)13-31-59)67-40-49-4-22-64(23-5-49)85-91(95,86-65-24-6-50(7-25-65)41-68-71(2)89(93,81-60-32-14-54(45-75)15-33-60)82-61-34-16-55(46-76)17-35-61)87-66-26-8-51(9-27-66)42-69-72(3)90(94,83-62-36-18-56(47-77)19-37-62)84-63-38-20-57(48-78)21-39-63/h4-48H,1-3H3 |
Clé InChI |
GVUPCQKZNKROEB-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=NN(C)P(=S)(OC6=CC=C(C=C6)C=O)OC7=CC=C(C=C7)C=O)P(=S)(OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)




